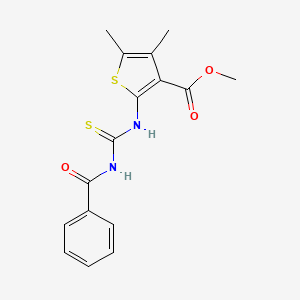

Methyl 2-(3-benzoylthioureido)-4,5-dimethylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a related compound, “ethyl-2-(3-benzoylthioureido)propanoate”, involves the reaction of benzoyl chloride, ammonium thiocyanate, l-alanine, and lanthanum(III) chloride . The compound was refluxed with LaCl3 in ethanol for 17 hours to yield the title compound .

Molecular Structure Analysis

The molecular structure of a related compound, “ethyl-2-(3-benzoylthioureido)propanoate”, was confirmed by single-crystal diffractional analysis . The crystal structure of this compound was found to be triclinic .

Chemical Reactions Analysis

The reaction between 4-aminobenzoic acid and benzoyl isothiocyanate has been used to synthesize a compound called "4-(3-Benzoylthioureido)benzoic acid" . This compound has been characterized by elemental analysis, MS, FT-IR, 1H-NMR, 13C-NMR, and UV–Visible techniques .

Applications De Recherche Scientifique

- Methyl 2-(3-benzoylthioureido)benzoate serves as a ligand in the formation of metal complexes. It coordinates with metal ions through either nitrogen (N) or sulfur (S) atoms, or both. These complexes find applications in catalysis, materials science, and bioinorganic chemistry .

- Thiourea derivatives, including Methyl 2-(3-benzoylthioureido)benzoate , exhibit antiviral and antifungal properties. Researchers explore their potential as therapeutic agents against viral infections and fungal diseases .

- Thiourea compounds are used to study the corrosion behavior of metals. By assessing the interaction between Methyl 2-(3-benzoylthioureido)benzoate and metal surfaces, researchers gain insights into corrosion prevention strategies .

- The compound’s crystal structure reveals intramolecular hydrogen bonding (N–H···O) and tautomeric forms. Understanding these interactions contributes to our knowledge of molecular behavior and stability .

- Thiourea derivatives, including Methyl 2-(3-benzoylthioureido)benzoate , have been employed in solid supported liquid membrane systems for extracting toxic metals. These systems offer efficient metal separation and recovery .

- Researchers use techniques such as MS, FT-IR, 1H-NMR, and UV–Visible spectroscopy to characterize Methyl 2-(3-benzoylthioureido)benzoate . These studies provide valuable data on its structure, electronic transitions, and vibrational modes .

Metal Complex Formation

Antiviral and Antifungal Activities

Corrosion Inhibition Studies

Hydrogen Bonding and Tautomeric Equilibrium

Solid Supported Liquid Membrane Systems

Spectroscopic Studies and Characterization

Propriétés

IUPAC Name |

methyl 2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-9-10(2)23-14(12(9)15(20)21-3)18-16(22)17-13(19)11-7-5-4-6-8-11/h4-8H,1-3H3,(H2,17,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILQOCXQQRLDBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=S)NC(=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2632909.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2632911.png)

![N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2632915.png)

![2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2632916.png)

![N-[4-(dimethylamino)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2632919.png)

![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/no-structure.png)

![5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B2632932.png)